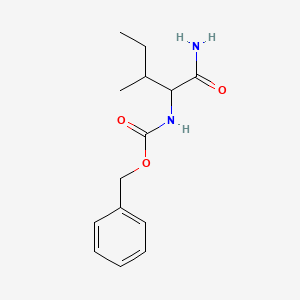
methyl (2E)-3-(3,4-dimethoxyphenyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate is an organic compound with a molecular formula of C12H14O4 It is an ester derivative of cinnamic acid, characterized by the presence of two methoxy groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(3,4-dimethoxyphenyl)-2-propenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with 3,4-dimethoxybenzaldehyde to form the corresponding (E)-alkene, which is then esterified with methanol.
Industrial Production Methods
In an industrial setting, the production of methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,4-dimethoxybenzoic acid, while reduction with lithium aluminum hydride can produce 3,4-dimethoxyphenylpropanol.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers and materials with specific properties, such as UV resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (E)-3-(4-methoxyphenyl)-2-propenoate: Similar structure but with only one methoxy group.
Ethyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (E)-3-(3,4-dihydroxyphenyl)-2-propenoate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
methyl (E)-3-(3,4-dimethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-9(7-13(14)17-4)10-5-6-11(15-2)12(8-10)16-3/h5-8H,1-4H3/b9-7+ |
Clave InChI |
OKAAEUGCRWIVDD-VQHVLOKHSA-N |
SMILES isomérico |
C/C(=C\C(=O)OC)/C1=CC(=C(C=C1)OC)OC |
SMILES canónico |
CC(=CC(=O)OC)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)




![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)


![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)


![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)

